molecular formula C9H16O4 B12533987 tert-Butyl 4-hydroxybut-2-en-1-yl carbonate CAS No. 652150-15-7

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate

Cat. No.: B12533987
CAS No.: 652150-15-7
M. Wt: 188.22 g/mol
InChI Key: UXBVOTFGACBRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate is an organic compound with the molecular formula C9H17NO3. It is a derivative of butenolide and is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 4-hydroxybut-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxybut-2-en-1-yl carbonate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. Molecular targets and pathways involved in its reactions include enzyme-catalyzed processes and chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-hydroxypent-4-en-2-yl)carbamate
  • tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate

Uniqueness

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate is unique due to its specific reactivity and stability.

Properties

CAS No.

652150-15-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

tert-butyl 4-hydroxybut-2-enyl carbonate

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)12-7-5-4-6-10/h4-5,10H,6-7H2,1-3H3

InChI Key

UXBVOTFGACBRBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.